![molecular formula C21H19N5O3 B3008240 7-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538317-59-8](/img/structure/B3008240.png)
7-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of dihydro-[1,2,4]triazolo[1,5-a]pyrimidine, which is a heterocyclic compound that has been studied for various biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs and potential biological activities. For instance, Paper 1 describes a series of benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidine derivatives that have been synthesized and evaluated for antidiabetic, anticancer, and antioxidant activities . These compounds share a common triazolopyrimidine core with the compound of interest, suggesting that it may also possess similar biological properties.
Synthesis Analysis
The synthesis of related compounds involves the condensation of various starting materials, such as 4-hydroxy-6-methyl pyran-2-one and 3-amino-1,2,4-triazole, in the presence of refluxing alcohol, as described in Paper 2 . The resulting products are then further reacted with hydrazine hydrate to yield hydrazid acids, which can be condensed with o-phenylenediamines to form the final triazolopyrimidine derivatives. Although the exact synthesis of the compound is not detailed, the methodologies presented in these papers could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry. Additionally, the structure of one compound was confirmed by single-crystal X-ray diffraction (SXRD) . These techniques are crucial for confirming the identity and purity of the synthesized compounds, and similar methods would likely be employed to analyze the molecular structure of the compound .
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions that the synthesized compounds undergo. However, the biological evaluation suggests that these compounds can interact with biological targets, such as α-glucosidase enzymes and cancer cell lines, indicating that they may participate in chemical reactions within a biological context . The compound of interest, due to its structural similarity, may also be capable of engaging in such interactions.
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Biological Activity
Research into triazolopyrimidine derivatives, such as the compound of interest, has shown promising synthesis methods and biological activities. For instance, compounds with similar structures have been synthesized using Biginelli protocol, displaying antimicrobial and antioxidant activities. These compounds were characterized by various spectroscopic techniques, hinting at the compound's potential in therapeutic applications due to its antimicrobial properties (V. P. Gilava et al., 2020).
Antituberculous Potential
Another study focused on the synthesis of structural analogs to explore their tuberculostatic activity. The study found that certain derivatives exhibit significant activity against tuberculosis, suggesting the potential of triazolopyrimidine derivatives in developing new antituberculous agents (Y. Titova et al., 2019).
Antiproliferative Properties
Further research into 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide derivatives demonstrated promising antiproliferative properties against various cancer cell lines. This highlights the compound's relevance in cancer research, particularly in identifying new potential scaffolds for developing anticancer agents (Xiansen Huo et al., 2021).
Adenosine Receptor Affinity
In the realm of neurological research, derivatives of 1,2,3-triazolo[4,5-d]pyrimidine have shown high affinity and selectivity for the A1 adenosine receptor subtype. This suggests potential applications in treating neurological disorders by modulating adenosine receptor activity (L. Betti et al., 1998).
Safety And Hazards
Without specific toxicity data, it’s difficult to provide a detailed safety profile for this compound. However, as with all chemicals, it should be handled with appropriate safety precautions.
Orientations Futures
Future research on this compound could involve studying its synthesis, chemical reactivity, and potential biological activities. Additionally, computational methods could be used to predict its physical and chemical properties.
Please note that this is a general analysis based on the structure and functional groups present in the compound. For a more detailed and accurate analysis, specific experimental data and literature would be needed.
Propriétés
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-5-methyl-2-(3-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-11-4-3-5-14(8-11)20-24-21-23-12(2)17(19(22)27)18(26(21)25-20)13-6-7-15-16(9-13)29-10-28-15/h3-9,18H,10H2,1-2H3,(H2,22,27)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSQFZUCRQFSSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(C(=C(NC3=N2)C)C(=O)N)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B3008158.png)
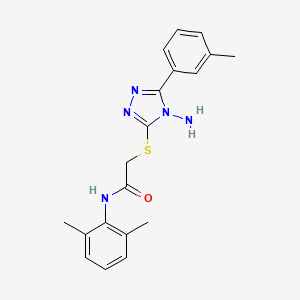
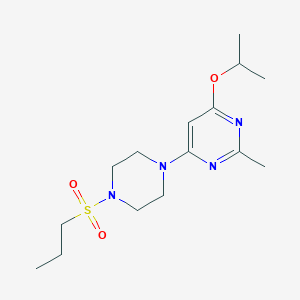
![7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3008166.png)
![5-[(Dimethylamino)methylene]-3-methyl-2-(nitromethylene)-1,3-thiazolan-4-one](/img/structure/B3008167.png)
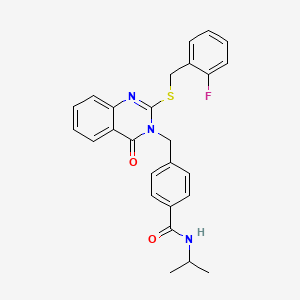
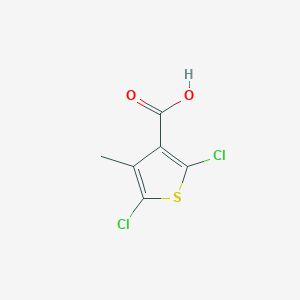


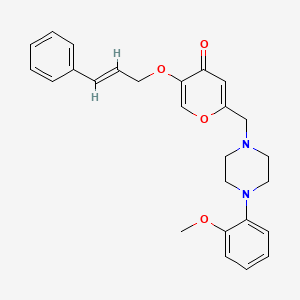
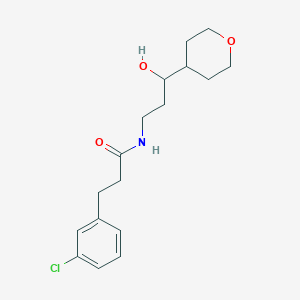
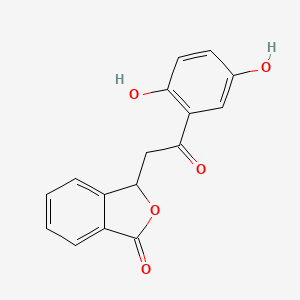
![N-(2,4-dimethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B3008178.png)
![5-((2,5-dimethylbenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3008179.png)